Cas no 1314987-91-1 (tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)
![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1314987-91-1x500.png)
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate 化学的及び物理的性質
名前と識別子
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- tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate
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- MDL: MFCD19684144
- インチ: 1S/C16H19N3O2/c1-16(2,3)21-15(20)19-13-7-4-11(5-8-13)12-6-9-14(17)18-10-12/h4-10H,1-3H3,(H2,17,18)(H,19,20)
- InChIKey: QOHCJSPMGSXAGF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(=CC=1)C1C=NC(=CC=1)N)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 346
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 77.2
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB331222-5g |
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%; . |
1314987-91-1 | 95% | 5g |
€1159.00 | 2025-02-21 | |
abcr | AB331222-5 g |
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%; . |
1314987-91-1 | 95% | 5 g |
€1,159.00 | 2023-07-19 |
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamateに関する追加情報
Professional Introduction to Compound CAS No. 1314987-91-1 and Product Name: tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate
The compound with the CAS number 1314987-91-1 and the product name tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound incorporates a tert-butyl group and a phenyl ring substituted with a 6-aminopyridine moiety, which contributes to its distinct chemical properties and biological activities.
In recent years, the exploration of heterocyclic compounds has been a focal point in the pharmaceutical industry, owing to their diverse biological activities and structural versatility. The presence of the 6-aminopyridine group in tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate is particularly noteworthy, as it has been extensively studied for its role in modulating various biological pathways. Aminopyridine derivatives are known for their ability to interact with enzymes and receptors, making them valuable candidates for the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The tert-butyl carbamate moiety provides stability to the molecule while allowing for further functionalization, which is crucial in drug design. This flexibility has enabled researchers to explore a wide range of modifications, leading to the discovery of several promising drug candidates.
The latest research in this domain has highlighted the compound's efficacy in inhibiting specific enzymatic targets. For instance, studies have demonstrated that derivatives of 6-aminopyridine can selectively inhibit kinases and other enzymes involved in cancer progression. The carbamate group, in particular, has been shown to enhance binding affinity and improve metabolic stability, making it an attractive feature for drug development.
The synthesis of tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance yield but also minimize byproduct formation, ensuring a higher purity of the final product.
In terms of biological activity, preliminary studies have shown that this compound exhibits significant inhibitory effects on certain therapeutic targets. Its ability to interact with specific proteins and enzymes suggests potential applications in treating various diseases, including neurological disorders and inflammatory conditions. The 6-aminopyridine group is particularly important in these interactions, as it can form hydrogen bonds and other non-covalent interactions with biological targets.
The pharmaceutical industry continues to invest heavily in research aimed at discovering new therapeutic agents based on heterocyclic compounds. The unique properties of tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate make it a valuable asset in this endeavor. By leveraging its structural features, researchers can develop novel drugs that address unmet medical needs more effectively.
Future studies are expected to further elucidate the mechanisms by which this compound exerts its biological effects. Advanced computational methods, such as molecular docking and quantum mechanics simulations, will be instrumental in understanding these interactions at a molecular level. This knowledge will be crucial for optimizing drug design and improving therapeutic outcomes.
The versatility of tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate also extends to its potential use as a scaffold for developing libraries of compounds with diverse biological activities. By systematically modifying different parts of its molecular structure, researchers can generate a wide range of derivatives with tailored properties. This approach has already led to several promising candidates that are being evaluated for their therapeutic potential.
In conclusion, the compound with CAS number 1314987-91-1 and product name tert-butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and diverse biological activities make it a valuable tool for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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